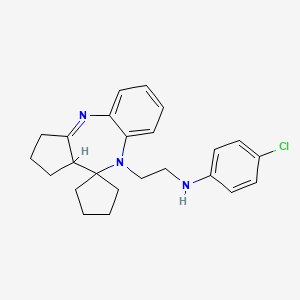
p-Demethyl denopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Demethyl denopamine: is a derivative of denopamine, a selective agonist of the beta-1 adrenergic receptor. Denopamine is primarily used as a cardiotonic agent for the treatment of chronic heart failure. The compound is known for its positive inotropic effects, which means it increases the strength of the heart’s contractions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Demethyl denopamine involves several steps, starting from commercially available precursors. One common method includes the catalytic asymmetric hydrogenation of intermediates using iridium catalysts. This method ensures high selectivity and conversion rates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: p-Demethyl denopamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Demethyl denopamine is used as a model compound to study the effects of beta-1 adrenergic receptor agonists. It is also used in the synthesis of other pharmacologically active compounds .
Biology: In biological research, this compound is used to study the physiological effects of beta-1 adrenergic receptor activation. It helps in understanding the role of these receptors in cardiac function and other biological processes .
Medicine: Medically, this compound is investigated for its potential use in treating heart conditions, particularly chronic heart failure. Its positive inotropic effects make it a valuable compound for improving cardiac output .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting beta-1 adrenergic receptors. It serves as a lead compound for designing more effective and selective cardiotonic agents .
Mecanismo De Acción
p-Demethyl denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac muscle contraction. This cascade of events results in increased calcium influx into the cardiac cells, enhancing the strength of heart contractions .
Comparación Con Compuestos Similares
Denopamine: The parent compound, also a beta-1 adrenergic receptor agonist.
Xamoterol: Another beta-1 adrenergic receptor agonist with similar cardiotonic effects.
Dobutamine: A synthetic catecholamine with beta-1 adrenergic receptor agonist activity.
Uniqueness: p-Demethyl denopamine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can affect its selectivity, potency, and duration of action .
Propiedades
Número CAS |
87081-63-8 |
|---|---|
Fórmula molecular |
C17H21NO4 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
4-[2-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H21NO4/c1-22-17-10-12(2-7-15(17)20)8-9-18-11-16(21)13-3-5-14(19)6-4-13/h2-7,10,16,18-21H,8-9,11H2,1H3/t16-/m0/s1 |
Clave InChI |
ANTJHPZSMSKEBL-INIZCTEOSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCNCC(C2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)









![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)

